

TCO-PEG2-Sulfo-NHS Ester: An In-Depth Technical Guide to Bioconjugation

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Compound of Interest		
Compound Name:	TCO-PEG2-Sulfo-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **TCO-PEG2-Sulfo-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and detailed protocols for its application, with a particular focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to TCO-PEG2-Sulfo-NHS Ester

TCO-PEG2-Sulfo-NHS ester is a versatile chemical tool designed for the covalent modification of biomolecules. It features three key components:

- A trans-cyclooctene (TCO) group: This strained alkene is a highly reactive dienophile that
 participates in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, a type
 of "click chemistry."
- A polyethylene glycol (PEG) spacer (PEG2): This short, hydrophilic linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]
- A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This amine-reactive group facilitates the
 covalent attachment of the TCO-PEG linker to primary amines (e.g., the side chain of lysine
 residues) on proteins and other biomolecules.[3] The negatively charged sulfo group further



increases water solubility, allowing for reactions to be performed in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.

This unique combination of functionalities enables a two-step bioconjugation strategy that is both highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.

Physicochemical and Handling Properties

Proper storage and handling of **TCO-PEG2-Sulfo-NHS** ester are crucial for maintaining its reactivity. The NHS ester is susceptible to hydrolysis, and the strained TCO ring can isomerize to the less reactive cis-cyclooctene (CCO) over time.

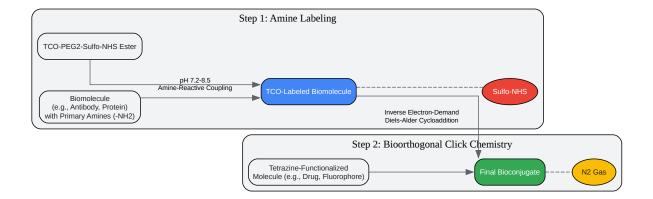
Property	Value	Source
Molecular Weight	506.52 g/mol	[4]
Chemical Formula	C20H30N2O11S	[4]
Purity	Typically >95%	[5]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[6]
Shipping Conditions	Shipped at ambient temperature as a non-hazardous chemical.	[4]
Solubility	Soluble in water and polar organic solvents like DMSO and DMF.	[3]

Note: To prevent moisture condensation, it is essential to allow the vial to equilibrate to room temperature before opening.[6] Due to the limited shelf life of TCO, it is advisable to prepare fresh solutions and avoid long-term storage.[5]

The Bioconjugation Pathway



The use of **TCO-PEG2-Sulfo-NHS ester** in bioconjugation involves a sequential two-step reaction process.



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A two-step bioconjugation process using **TCO-PEG2-Sulfo-NHS ester**.

Step 1: Amine-Reactive Labeling

The first step involves the reaction of the Sulfo-NHS ester moiety with primary amines on the biomolecule. This reaction forms a stable amide bond and releases Sulfo-N-hydroxysuccinimide as a byproduct.

Reaction Mechanism: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the Sulfo-NHS leaving group.

Step 2: TCO-Tetrazine Ligation

The second step is the bioorthogonal "click" reaction between the TCO group on the modified biomolecule and a tetrazine-functionalized molecule. This inverse electron-demand Diels-Alder



cycloaddition is exceptionally fast and specific, proceeding rapidly even at low concentrations in complex biological media.[7] The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[8]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of proteins and antibodies using **TCO-PEG2-Sulfo-NHS ester**. Optimization may be required for specific biomolecules and applications.

General Experimental Parameters



Parameter	Recommended Range/Condition	Rationale	Source
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES, Borate)	Primary amines in buffers like Tris will compete with the target biomolecule for reaction with the NHS ester.	[6]
рН	7.2 - 8.5	Balances amine reactivity with NHS ester hydrolysis. Lower pH protonates amines, reducing nucleophilicity. Higher pH increases the rate of NHS ester hydrolysis.	[9]
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.	[6]
Molar Excess of TCO Reagent	5 - 20 fold	Ensures efficient labeling of the target biomolecule. The optimal ratio should be determined empirically.	[8]
Reaction Time (Amine Labeling)	30 - 60 minutes at room temperature, or 2 hours on ice.	Allows for sufficient time for the labeling reaction to proceed.	[6]
Reaction Time (TCO- Tetrazine)	30 - 120 minutes at room temperature.	The reaction is typically rapid and can be monitored by the disappearance of the tetrazine's color.	_







Quenching

Addition of a primary

amine-containing

buffer (e.g., Tris-HCl)

to a final

Deactivates any

unreacted NHS ester.

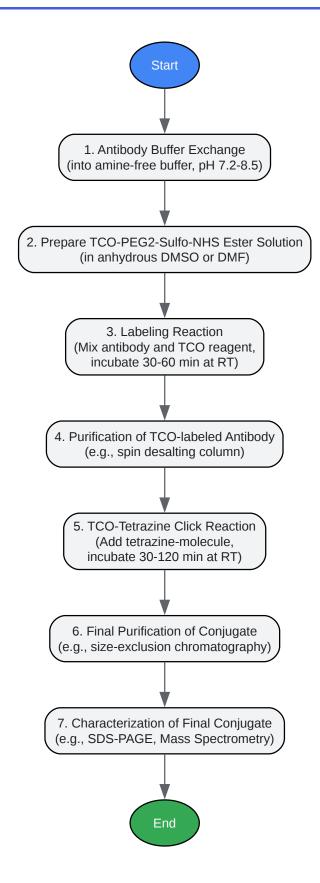
concentration of 20-50

mM.

Detailed Protocol for Antibody Labeling

This protocol outlines the steps for labeling an antibody with TCO-PEG2-Sulfo-NHS ester.





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